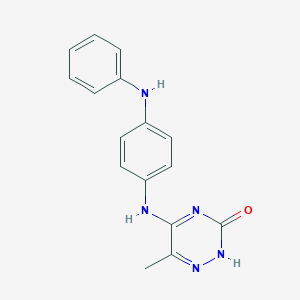
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AMT, is a potent and selective inhibitor of protein kinase B/Akt. It has been shown to have promising potential in the treatment of cancer and other diseases related to aberrant Akt signaling.
Wirkmechanismus
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overactive in cancer cells, leading to uncontrolled growth and resistance to treatment. By inhibiting Akt, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can induce cancer cell death and sensitize cells to other treatments.
Biochemical and physiological effects:
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to slow or stop the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for Akt. This allows researchers to specifically target the Akt pathway without affecting other cellular processes. However, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can be difficult to work with due to its low solubility and stability. Additionally, its potency can make it challenging to find the optimal concentration for experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of more potent and selective Akt inhibitors. Additionally, researchers are exploring the use of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in studying the effects of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one on other diseases related to Akt signaling, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer treatment and other diseases related to Akt signaling. Its selectivity for Akt makes it an attractive target for research, although its low solubility and stability can pose challenges in lab experiments. With continued research, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one may prove to be a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-anilinoaniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Produktname |
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molekularformel |
C16H15N5O |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
5-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(19-16(22)21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI-Schlüssel |
GEYABZPBGAUMFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)

![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)